3-Methyl-2-phenylpentanoic acid

Description

Contextualization within Branched-Chain Phenylalkanoic Acids Research

3-Methyl-2-phenylpentanoic acid belongs to the broad class of branched-chain phenylalkanoic acids. This group of compounds is characterized by a phenyl group and a carboxylic acid moiety attached to an alkyl chain that contains one or more branches. Phenylalkanoic acids, in general, are found in various natural products, including propolis and plant fragrances. gerli.comwikipedia.org The introduction of branching along the carbon chain, as seen in this compound, adds a layer of structural and functional diversity.

Research into branched-chain fatty acids has revealed their presence and biological significance in various contexts. For instance, they are known constituents of microbial lipids and have been detected in human tissues and fluids. mdpi.com The study of simpler analogs, such as 2-phenylpropionic acid, has been extensive, particularly due to the anti-inflammatory properties of many members of this class. orgsyn.org The investigation of more complex structures like this compound builds upon this foundational knowledge, seeking to understand how variations in the alkyl chain affect the molecule's properties and potential applications.

Academic Significance in Contemporary Organic Synthesis and Stereochemistry

The academic significance of this compound lies in the challenges and opportunities it presents to the fields of organic synthesis and stereochemistry. The synthesis of specifically desired stereoisomers of this molecule requires sophisticated and selective chemical methodologies. The development of such methods is a key area of research in modern organic synthesis.

The presence of multiple chiral centers in this compound makes it an excellent model for studying stereoselective reactions. Understanding and controlling the spatial arrangement of atoms is crucial in many areas of chemistry, particularly in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired activities. Research in this area contributes to the broader toolkit available to synthetic chemists for constructing complex molecules with high precision.

Fundamental Structural Elements and Inherent Stereochemical Complexity

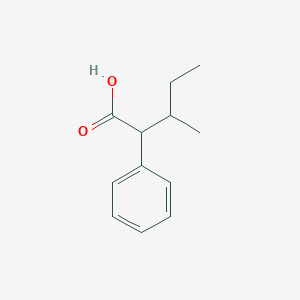

The structure of this compound (C12H16O2) incorporates several key features that contribute to its chemical identity and complexity. nih.govchemspider.combiosynth.com At its core is a pentanoic acid backbone, a five-carbon carboxylic acid. A phenyl group is attached to the second carbon (C2) of this chain, and a methyl group is attached to the third carbon (C3).

This arrangement of substituents gives rise to two stereocenters, at C2 and C3. Consequently, the molecule can exist as four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific spatial orientation of the phenyl and methyl groups dramatically influences the molecule's three-dimensional shape and, by extension, its physical and chemical properties. The challenge for chemists is to devise synthetic routes that can selectively produce one of these stereoisomers in high purity, a process known as asymmetric synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H16O2 nih.govbiosynth.com |

| Molar Mass | 192.25 g/mol biosynth.com |

| CAS Number | 7782-37-8 chemspider.combiosynth.com |

Stereoisomers of this compound

| Stereoisomer | PubChem CID |

| (2S,3R)-3-methyl-2-phenylpentanoic acid | 13952233 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVALZRLGIRTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304402 | |

| Record name | 3-Methyl-2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-37-8 | |

| Record name | 7782-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-phenylvaleric acid, mixture of erythro and threo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Stereochemical Investigations of 3 Methyl 2 Phenylpentanoic Acid

Elucidation of Enantiomeric and Diastereomeric Forms

The structure of 3-Methyl-2-phenylpentanoic acid (C12H16O2) features two chiral centers, at the C2 and C3 positions. nih.govuni.lu This results in the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These stereoisomers consist of two pairs of enantiomers ((2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R)) and four pairs of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. tru.ca The separation and characterization of these individual stereoisomers are fundamental for understanding their unique properties.

Advanced Chiral Resolution Techniques

The separation of the stereoisomers of this compound requires specialized techniques known as chiral resolution. These methods exploit the different properties of enantiomers and diastereomers to achieve their separation.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. rsc.orgnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. nih.govnih.gov For instance, a Chiralpak IG-3 column, which is based on immobilized amylose tris(3-chloro-5-methylphenylcarbamate), has been shown to be effective in separating various pharmaceuticals. nih.gov The choice of mobile phase, which can be a normal-phase, reversed-phase, or polar-organic solvent system, is also critical for achieving optimal separation. nih.govnih.gov The use of core-shell particle technology in CSPs can further enhance separation efficiency and reduce analysis time. nih.gov

Table 1: HPLC Conditions for Chiral Separation

| Parameter | Condition | Reference |

| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | waters.com |

| Mobile Phase | A: CO2, B: MeOH with 0.1% NH4OH (90:10) | waters.com |

| Flow Rate | 1.5 mL/min | waters.com |

| Column Temperature | 40 °C | waters.com |

| Detection | UV at 210 nm | waters.com |

This table presents an example of HPLC conditions that have been successfully used for the chiral separation of similar compounds, illustrating the typical parameters involved.

Diastereomeric Salt Formation and Crystallization for Chiral Resolution

A classical and industrially relevant method for resolving racemic acids is through the formation of diastereomeric salts. nii.ac.jp This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral base. This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different solubilities. nii.ac.jplibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid. libretexts.org Common chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and synthetic amines such as 1-phenylethanamine. libretexts.org The choice of solvent for crystallization is crucial, as it can significantly influence the efficiency of the resolution. nih.gov

Kinetic Resolution Methodologies Employing Biocatalysts

Kinetic resolution is a method that utilizes the differential reaction rates of enantiomers with a chiral catalyst, often an enzyme (biocatalyst). almacgroup.com In the context of this compound, this could involve the enantioselective hydrolysis of its corresponding ester, such as ethyl 3-methyl-2-phenylpentanoate. Lipases are a common class of enzymes used for this purpose. almacgroup.com The enzyme will preferentially hydrolyze one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. almacgroup.com The resulting mixture of the acid and the unreacted ester can then be separated. The efficiency and enantioselectivity of the biocatalytic process are influenced by the specific enzyme used and the reaction conditions. almacgroup.com

Table 2: Hydrolase Screening for Kinetic Resolution of a Related Compound

| Hydrolase | Conversion (%) | Enantiomeric Excess of Acid (ee %) | Reference |

| Pseudomonas cepacia | High | Excellent | almacgroup.com |

| Alcaligenes spp. | High | Excellent | almacgroup.com |

| Pseudomonas fluorescens | High | Excellent | almacgroup.com |

This table shows examples of hydrolases that have demonstrated high enantioselectivity in the kinetic resolution of a structurally similar compound, ethyl 3-phenylbutanoate, highlighting the potential of this method.

Rigorous Determination of Absolute Configuration

Determining the absolute configuration (the R/S designation) of each stereocenter is a critical step in stereochemical analysis. This can be achieved through various methods. One common approach involves chemical correlation, where the unknown compound is converted through a series of stereochemically defined reactions into a compound of known absolute configuration. For instance, the absolute configuration of a related compound, (-)-(3R)-O-beta-D-glucopyranosyloxy-5-phenylpentanoic acid, was determined after enzymatic hydrolysis and esterification, followed by comparison of its HPLC retention data on a chiral column with that of an authentic sample. nih.gov X-ray crystallography of a diastereomeric salt can also provide unambiguous determination of the absolute configuration of both the acid and the resolving agent.

Analysis of Solvent-Induced Chirality Switching Phenomena

In some cases, the chirality of a system can be influenced or even inverted by the solvent used. rsc.org This phenomenon, known as solvent-induced chirality switching, can be observed in various chemical processes, including asymmetric synthesis and the formation of supramolecular structures. rsc.orgnih.gov For example, in an asymmetric thia-Michael addition, the use of different solvents with a chiral thiourea (B124793) catalyst resulted in the formation of opposite enantiomers of the product. rsc.org While not specifically documented for this compound itself, this phenomenon highlights the significant role that the solvent can play in stereochemical outcomes. The solvent can interact with the solute molecules through various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the conformational preferences and the stereochemical course of a reaction or crystallization process. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Connectivity

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

Experimental ¹³C-NMR spectral data for 3-Methyl-2-phenylpentanoic acid is not specified in the available scientific databases. A ¹³C-NMR spectrum would be instrumental in identifying the number of unique carbon environments and the nature of the carbon framework, including the presence of methyl, methylene, methine, and quaternary carbons, as well as the carbonyl and phenyl group carbons.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

Information regarding multi-dimensional NMR studies (such as COSY, HSQC, and HMBC) on this compound is not available. These advanced techniques would be crucial for definitively assigning the proton and carbon signals and elucidating the complete and unambiguous structure of the molecule, especially in distinguishing it from its isomers.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data for this compound could not be located in the reviewed sources. An IR spectrum would provide critical information for the identification of key functional groups. Expected characteristic absorption bands would include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch also from the carboxylic acid, C-H stretching from the aliphatic and aromatic portions of the molecule, and C=C stretching from the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. A UV-Vis spectrum would be used to investigate the electronic transitions within the molecule, particularly those associated with the phenyl chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. While experimental mass spectra for this compound are not widely published, predicted data for its various adducts can be used to anticipate its mass spectrometric behavior. uni.lu

The molecular formula for this compound is C₁₂H₁₆O₂, which corresponds to a monoisotopic mass of approximately 192.11504 Da. uni.lu In a mass spectrometer, the molecule can be observed as various adducts, each with a specific mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.12232 |

| [M+Na]⁺ | 215.10426 |

| [M-H]⁻ | 191.10776 |

| [M+NH₄]⁺ | 210.14886 |

| [M+K]⁺ | 231.07820 |

| [M+H-H₂O]⁺ | 175.11230 |

| [M+HCOO]⁻ | 237.11324 |

| [M+CH₃COO]⁻ | 251.12889 |

| [M]⁺ | 192.11449 |

| [M]⁻ | 192.11559 |

Data sourced from PubChemLite uni.lu

The fragmentation of this compound under electron ionization would be expected to follow patterns characteristic of carboxylic acids. Key fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 Da) and cleavage at the bonds adjacent to the phenyl group and the branched alkyl chain.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. While a specific experimental spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on established chemical principles.

The molecular ion ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. The structure of the molecule suggests several likely fragmentation pathways:

Loss of a Carboxyl Group: Cleavage of the bond adjacent to the phenyl ring can result in the loss of the -COOH group (45 Da), producing a significant fragment ion at m/z 147.

Benzylic Cleavage: Compounds containing a phenyl group attached to an alkyl chain often undergo cleavage at the benzylic position. This can lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and often abundant peak for such structures.

Other Fragmentations: Loss of the phenyl group (C₆H₅, 77 Da) could result in a fragment at m/z 115. A peak for the phenyl cation itself may also be observed at m/z 77.

These predicted fragmentation patterns are crucial for structural confirmation in a laboratory setting.

Table 1: Predicted Key Fragments in the EI-MS of this compound

| Fragment Description | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₁₂H₁₆O₂]⁺• | 192 |

| Loss of Carboxyl Group | [C₁₁H₁₅]⁺ | 147 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₂H₁₆O₂) is 192.11503 Da. nih.gov

This level of precision is vital for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). For instance, a compound with the formula C₁₁H₁₂N₂O also has a nominal mass of 192, but its exact mass is 192.09496 Da. The resolving power of HRMS can easily differentiate between these two distinct molecules, providing unequivocal confirmation of the elemental formula of the analyte.

Table 2: Comparison of Isobaric Compounds by HRMS

| Compound Name | Elemental Formula | Nominal Mass (Da) | Exact Mass (Da) |

| This compound | C₁₂H₁₆O₂ | 192 | 192.11503 nih.gov |

| Example Isobar | C₁₁H₁₂N₂O | 192 | 192.09496 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, typically preserving the molecular ion. Depending on the mode of operation, this compound can be detected as different ionic species.

In positive ion mode , the compound is likely to be observed as a protonated molecule [M+H]⁺ or as an adduct with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu In negative ion mode , the acidic carboxylic proton is readily lost, leading to the formation of the deprotonated molecule [M-H]⁻. uni.luresearchgate.net This is often the most intense and stable ion for carboxylic acids in ESI-MS. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 3: Predicted ESI-MS Adducts of this compound

| Adduct | Ion Type | Predicted m/z |

| [M-H]⁻ | Negative | 191.10776 uni.lu |

| [M+H]⁺ | Positive | 193.12232 uni.lu |

| [M+Na]⁺ | Positive | 215.10426 uni.lu |

| [M+K]⁺ | Positive | 231.07820 uni.lu |

| [M+NH₄]⁺ | Positive | 210.14886 uni.lu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds within a mixture. Due to the polarity and low volatility of carboxylic acids, direct analysis by GC-MS can be challenging. Therefore, derivatization is a common prerequisite. uliege.be

For this compound, a standard procedure would involve its conversion into a more volatile ester, such as methyl 3-methyl-2-phenylpentanoate, prior to injection. The gas chromatograph separates this derivative from other components in the sample based on its boiling point and interaction with the GC column. The separated component then enters the mass spectrometer, which generates a mass spectrum (typically via EI) for identification. This combination of chromatographic retention time and mass spectrum provides a high degree of certainty in identifying the compound, even in complex matrices. The technique is particularly useful for separating it from its isomers. ojp.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the stable conformations and electronic properties of molecules. For analogs of 3-methyl-2-phenylpentanoic acid, such as ibuprofen (B1674241) (2-(4-isobutylphenyl)propionic acid), DFT studies have been instrumental in understanding their conformational landscapes.

The electronic structure of these molecules, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be elucidated through DFT. These parameters are crucial for predicting reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability.

Table 1: Calculated Conformational Data for Ibuprofen (Analogous Compound)

| Conformer | Relative Energy (kJ/mol) | O=C-O-H Dihedral Angle |

| 1 | 0.00 | s-cis |

| 2 | 1.25 | s-cis |

| 3 | 3.45 | s-cis |

| 4 | 20.87 | s-trans |

| 5 | 21.34 | s-trans |

Data is illustrative and based on findings for analogous compounds.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational methods are powerful in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For reactions involving phenylalkanoic acids, such as esterification, computational studies can provide a detailed, step-by-step understanding of the process.

The Fischer-Speier esterification, a common reaction for carboxylic acids, proceeds via a well-established mechanism that can be modeled computationally. The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. This is followed by the formation of a tetrahedral intermediate, subsequent proton transfer, and the elimination of a water molecule to yield the ester.

DFT calculations can be employed to determine the geometries and energies of the reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation energies for each step can reveal the rate-determining step of the reaction. For the esterification of a generic phenylalkanoic acid, the calculations would likely show that the nucleophilic attack of the alcohol on the protonated carboxylic acid is a key transition state.

While specific transition state calculations for this compound are not available in the literature, studies on similar systems, such as the esterification of succinic acid, have demonstrated the feasibility and utility of this approach. These studies have shown that the reaction can proceed through both concerted and stepwise mechanisms, with the presence of a catalyst significantly lowering the activation barriers.

Table 2: Illustrative Calculated Activation Energies for a Generic Esterification Reaction

| Reaction Step | Catalyst | Activation Energy (kJ/mol) |

| Protonation of Carbonyl | Acid | Low |

| Nucleophilic Attack | Acid | High (Rate-determining) |

| Proton Transfer | - | Low |

| Water Elimination | Acid | Moderate |

Data is illustrative and based on general principles of esterification reactions.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides a powerful means to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. For a molecule like this compound, theoretical calculations can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between structure and spectroscopic properties.

The prediction of NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This is particularly useful for distinguishing between different stereoisomers, as the spatial arrangement of atoms can have a subtle but predictable effect on the local magnetic environment of each nucleus.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an IR or Raman spectrum. By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational modes to specific motions of the atoms within the molecule. This can provide valuable information about the bonding and conformational structure of the molecule. For example, the characteristic C=O stretching frequency of the carboxylic acid group would be a prominent feature in the calculated IR spectrum.

Conformational Analysis using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the relative populations of different conformers. For a molecule with multiple rotatable bonds like this compound, MD simulations can reveal the dynamic interplay of factors that govern its three-dimensional structure.

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are modeled as point masses connected by springs that represent the chemical bonds. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the trajectory of the molecule over a period of time, it is possible to observe the transitions between different conformational states and to calculate thermodynamic properties such as the average energy and the relative populations of different conformers.

For analogous compounds like ibuprofen, MD simulations have been used to study its interactions with biological macromolecules and cell membranes. These simulations have provided a detailed picture of how the molecule binds to its target proteins and how it permeates through lipid bilayers. Such studies are crucial for understanding the structure-activity relationships of these compounds.

Investigation of Electronic and Steric Influences on Stereoselectivity and Reactivity

The stereochemistry of this compound, with its two chiral centers, makes the study of stereoselectivity in its reactions particularly important. Computational methods can provide a quantitative understanding of the electronic and steric factors that govern the preferential formation of one stereoisomer over another.

In reactions where new stereocenters are formed, the relative energies of the different diastereomeric transition states determine the stereochemical outcome. DFT calculations can be used to model these transition states and to calculate their energies with high accuracy. By comparing the activation energies for the pathways leading to the different stereoisomers, it is possible to predict the stereoselectivity of a reaction.

For example, in the stereoselective synthesis of phenylalkanoic acid derivatives, computational studies can be used to rationalize the observed stereochemical preferences. The size and electronic nature of the substituents on the chiral centers can have a profound impact on the stability of the transition states, and these effects can be dissected and quantified using computational models. The steric hindrance between bulky groups and the electronic interactions between polar groups are key factors that can be analyzed to understand and predict the stereochemical course of a reaction.

Biocatalytic and Microbial Transformation Research

Enzymatic Catalysis in the Synthesis and Modification of the Compound

Enzymes, as highly specific and efficient catalysts, are at the forefront of green chemistry. Their application in the synthesis and modification of complex molecules like 3-methyl-2-phenylpentanoic acid is an area of active investigation.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can catalyze the reverse reactions, such as esterification and transesterification, with high enantioselectivity. This property is particularly valuable for the synthesis of chiral compounds.

While direct lipase-mediated synthesis of this compound is not extensively documented in publicly available research, studies on structurally similar compounds provide a strong indication of its feasibility. For instance, the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a key apple and strawberry flavor component, has been successfully achieved using lipases in an organic solvent. researchgate.net In this research, various lipases were screened, with those from Rhizomucor miehei (immobilized as Lipozyme IM 20), Aspergillus niger, and Aspergillus javanicus showing high enzymatic activity and enantioselectivity. researchgate.net The reactions were optimized for parameters like temperature and pH, with isooctane (B107328) identified as an effective reaction medium. researchgate.net

Another relevant study demonstrated the enzymatic esterification of 2-methylpentanoic acid with 1,10-decanediol (B1670011) to produce a novel biolubricant, decane-1,10-diyl bis(2-methylpentanoate). nih.gov This reaction was catalyzed by the immobilized lipase (B570770) B from Candida antarctica (Lipozyme® 435) in a solvent-free system. nih.gov The study highlighted the potential of lipases to catalyze reactions involving branched-chain carboxylic acids. nih.gov These examples strongly suggest that a similar lipase-based approach could be developed for the enantioselective synthesis of this compound or its esters.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) of the lipase (typically serine, histidine, and aspartate) facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the release of a water molecule and the formation of the acyl-enzyme complex. Finally, the alcohol attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. mdpi.com

Table 1: Examples of Lipase-Mediated Synthesis of Related Carboxylic Acid Esters

| Substrate | Enzyme | Product | Key Findings | Reference |

| Racemic 2-methylbutanoic acid | Lipases from Rhizomucor miehei, Aspergillus niger, Aspergillus javanicus | (S)-2-methylbutanoic acid methyl ester | High enantioselectivity in isooctane. | researchgate.net |

| 2-methylpentanoic acid and 1,10-decanediol | Candida antarctica lipase B (Lipozyme® 435) | Decane-1,10-diyl bis(2-methylpentanoate) | Successful synthesis in a solvent-free medium. | nih.gov |

| Racemic arylazetidiones | Burkholderia cepacia lipase | (2R,3S)-3-phenylisoserine precursor | High enantioselectivity (E > 200). | mdpi.comnih.gov |

| Racemic Naproxen methyl ester | Candida rugosa lipase | (S)-Naproxen | Kinetic resolution with high enantiomeric excess. | nih.gov |

Beyond lipases, other hydrolases, such as carboxylesterases (E.C. 3.1.1.1), are also pertinent to the modification of phenylalkanoic acid derivatives. Carboxylesterases are crucial in the metabolism of many ester-containing drugs and xenobiotics.

A notable example is the hydrolysis of the MTP inhibitor, diethyl 2-((2-(3-(dimethylcarbamoyl)-4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-ylcarboxamido)phenyl)acetoxy)methyl)-2-phenylmalonate (JTT-130). nih.gov The rapid hydrolysis of its ester linkage by liver-specific carboxylesterases leads to the formation of an inactive carboxylic acid metabolite, thereby achieving intestine-specific inhibition. nih.gov Interestingly, the study revealed a complex hydrolytic pathway involving initial hydrolysis of one of the malonate ethyl ester groups, followed by decarboxylative fragmentation. nih.gov This highlights the potential for intricate biotransformations of phenyl-substituted esters by hydrolases. While not directly involving this compound, this research underscores the capacity of carboxylesterases to process complex phenyl-containing esters, a mechanism that could be relevant for the metabolism or modification of its derivatives.

Polyketide synthases (PKSs) are large, multifunctional enzymes that biosynthesize a vast array of natural products known as polyketides. nih.govyoutube.com These enzymes function as molecular assembly lines, iteratively condensing small carboxylic acid units to build complex carbon chains. youtube.com The modular nature of Type I PKSs, where each module is responsible for one cycle of chain extension and modification, offers a tantalizing prospect for bio-engineering and the production of novel compounds. nih.govyoutube.com

The biosynthesis of polyketides starts with a "starter unit," which is typically a short-chain acyl-CoA, and proceeds with the addition of "extender units," most commonly malonyl-CoA or its derivatives. nih.gov The core catalytic domains within a PKS module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). youtube.com Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), can modify the growing polyketide chain, leading to a high degree of structural diversity. youtube.com

While the direct synthesis of this compound by a natural PKS is not known, the principles of PKS engineering suggest it could be a future possibility. By manipulating the starter and extender units and the combination of reductive domains, it is theoretically possible to construct a synthetic PKS pathway for the production of specific phenylalkanoic acids. For instance, a phenylacetyl-CoA starter unit could potentially be elongated and methylated to generate a precursor to this compound. The vast number of uncharacterized PKS gene clusters in microbial genomes suggests a rich source of catalytic domains for such bio-engineering efforts. youtube.comyoutube.com

Microbial Metabolism and Biotransformation Pathways

The fate of phenylalkanoic acids in biological systems is largely determined by microbial activity, both within the gut and in the wider environment. Understanding these metabolic pathways is crucial for assessing the biological activity and environmental impact of compounds like this compound.

The human gut microbiome possesses a vast metabolic capacity that significantly influences host health. Dietary components, including amino acids, are subject to microbial transformation, leading to a diverse array of metabolites. Phenylalanine, a structural precursor to many phenylalkanoic acids, is a key substrate for these transformations.

Recent research has illuminated the gut microbial pathways that convert dietary phenylalanine into phenylacetic acid (PAA). nih.gov This process is significant as PAA is a precursor to phenylacetylglutamine (B1677654) (PAGln), a metabolite linked to cardiovascular disease. nih.gov Two distinct microbial pathways for PAA formation have been identified: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC). nih.gov These findings highlight the gut microbiota's role in producing systemically active metabolites from dietary precursors. Given the structural similarity, it is plausible that this compound, if ingested, could be subject to analogous metabolic processes by the gut microbiota. The specific enzymes and pathways involved would likely depend on the structure of the compound and the composition of an individual's gut microbiome. Furthermore, studies have shown that the gut microbiota produces a range of phenolic acids, with concentrations varying in health and disease states like sepsis. nih.gov

In the environment, microorganisms play a critical role in the breakdown of organic compounds, including aromatic acids. The degradation of phenylacetic acid (PhAc) is a well-studied model for the catabolism of aromatic compounds in bacteria. nih.gov The PhAc degradation pathway is widely distributed among bacteria and is subject to lateral gene transfer. nih.gov A key initial step in this pathway is the activation of PhAc to its coenzyme A thioester, a reaction catalyzed by phenylacetyl-CoA ligase. nih.gov

Studies on the microbial degradation of other phenylalkanes, such as 2-phenylbutane and 3-phenylpentane, by Pseudomonas species have shown that the degradation often proceeds via the formation of a dihydrodiol intermediate, followed by meta-cleavage of the aromatic ring. nih.gov For instance, in the degradation of 3-phenylpentane, 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane and 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid were identified as metabolites. nih.gov In contrast, the degradation of 3-phenyldodecane by Nocardia strains was found to proceed via side-chain oxidation, yielding phenylalkanoic acids such as 2-phenylbutyric acid, 3-phenylvaleric acid, and 4-phenylhexanoic acid. nih.gov These findings suggest that the environmental degradation of this compound could occur through either ring hydroxylation and cleavage or side-chain oxidation, depending on the specific microorganisms present in the environment. nih.govresearchgate.net

Table 2: Microbial Degradation Pathways of Related Phenylalkanoic Acids

| Organism(s) | Substrate | Key Metabolic Pathway/Products | Reference |

| Gut Microbiota | Phenylalanine | Phenylacetic acid (PAA) via phenylpyruvate | nih.gov |

| Pseudomonas sp. | 3-Phenylpentane | 3-(2,3-dihydro-2,3-dihydroxyphenyl)pentane, 2-hydroxy-7-ethyl-6-oxonona-2,4-dienoic acid (meta-cleavage) | nih.gov |

| Nocardia sp. | 3-Phenyldodecane | 2-Phenylbutyric acid, 3-phenylvaleric acid, 4-phenylhexanoic acid (side-chain oxidation) | nih.gov |

| Pseudomonas fluorescens | Phenol | Catechol, meta-cleavage pathway | nih.gov |

Fermentation Processes for the Production of Hydroxy Fatty Acid Analogs

The microbial production of specialty fatty acids, including hydroxy fatty acid analogs, represents a significant advancement in industrial biotechnology, offering a sustainable alternative to chemical synthesis. These processes leverage the metabolic capabilities of various microorganisms to convert renewable feedstocks into valuable chemicals. While the direct microbial production of this compound is not extensively documented, the principles derived from the fermentation of analogous compounds, particularly hydroxy fatty acids (HFAs), provide a clear blueprint for potential production strategies.

Microorganisms, including bacteria, yeasts, and fungi, are known to produce a wide array of HFAs through various metabolic pathways. nih.gov These processes are often initiated by the hydroxylation of a fatty acid acyl chain, a reaction that can be challenging to achieve through traditional chemical methods due to the inert nature of the C-H bonds. nih.gov Engineered microorganisms, particularly Escherichia coli and the oleaginous yeast Yarrowia lipolytica, have emerged as promising platforms for the production of these compounds from simple carbon sources like glucose. nih.govdtu.dk

Key strategies in developing fermentation processes for hydroxy fatty acid analogs involve a multi-faceted approach encompassing pathway engineering, enzyme optimization, and enhancement of microbial tolerance to fatty acid toxicity. nih.gov For instance, in engineered E. coli, the co-expression of acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA), coupled with the knockout of the endogenous acyl-CoA synthetase (FadD), has been shown to significantly increase the pool of free fatty acids (FFAs) available for subsequent modification. researchgate.net The introduction of a fatty acid hydroxylase, such as CYP102A1 from Bacillus megaterium, can then convert these FFAs into HFAs. researchgate.net Fed-batch fermentation of such engineered strains has successfully yielded HFA titers of up to 548 mg/L. researchgate.net

The production of flavor lactones from non-hydroxylated fatty acids in Yarrowia lipolytica further illustrates the potential of microbial fermentation. dtu.dk This process involves the hydroxylation of fatty acids followed by chain-shortening through β-oxidation to produce γ- or δ-lactones. dtu.dk Metabolic engineering efforts in this system, including a 4-fold improvement in titer, have resulted in the production of 282 mg/L of γ-dodecalactone in a fed-batch bioreactor. dtu.dk

The table below summarizes representative examples of microbial fermentation for the production of specialty fatty acid derivatives, highlighting the microorganisms, key enzymes, and achieved titers.

| Product | Microorganism | Key Genetic Modifications/Enzymes | Feedstock | Titer |

| Hydroxy Fatty Acids | Escherichia coli | Co-expression of ACCase and 'TesA, knockout of FadD, expression of CYP102A1 | Glucose | 548 mg/L researchgate.net |

| γ-Dodecalactone | Yarrowia lipolytica | Engineered hydroxylation and β-oxidation pathways | Oleic Acid | 282 mg/L dtu.dk |

| Branched-Chain Fatty Acids | Bacteroides ruminicola | Native metabolic pathways | Trypticase and glucose | Not specified asm.org |

| Branched-Chain Fatty Acids | Megasphaera elsdenii | Native metabolic pathways | Trypticase | Not specified asm.org |

These examples underscore the feasibility of developing robust fermentation processes for complex fatty acid analogs. A hypothetical process for this compound could involve the use of a host organism engineered to utilize a phenyl-containing precursor and incorporate a methyl branch, likely through pathways analogous to those for branched-chain amino acid metabolism. asm.orgnih.gov

Enzymatic Pathways in the Biosynthesis of Unnatural Products

The biosynthesis of "unnatural" products, or molecules not typically found in nature, is a rapidly advancing field driven by synthetic biology and metabolic engineering. nih.gov The creation of novel enzymatic pathways allows for the production of a vast array of chemicals, including analogs of pharmaceuticals and other high-value compounds. nih.gov The synthesis of this compound would fall into this category, requiring the design and implementation of a bespoke enzymatic pathway within a microbial host.

The core principle behind the biosynthesis of unnatural products is the combination of enzymes from different organisms, or even engineered enzymes with novel specificities, to create a new metabolic route. nih.gov This approach, often guided by the concept of retrosynthesis, breaks down the target molecule into simpler precursors that can be produced by a host organism. youtube.com

For a compound like this compound, a potential biosynthetic pathway could be envisioned by drawing parallels with existing knowledge of fatty acid and amino acid metabolism. The backbone of the molecule could be derived from precursors within the host's central metabolism, while the specific phenyl and methyl groups would require dedicated enzymatic steps.

Key enzymatic reactions that could be harnessed or engineered for such a pathway include:

Phenylalanine-utilizing enzymes: Enzymes from pathways that degrade or modify phenylalanine could be used to introduce the phenyl group.

Methyltransferases: These enzymes could be employed to add the methyl group at the C3 position. The substrate specificity of these enzymes is a critical factor. nih.gov

Carboxylases: Enzymes that catalyze the addition of a carboxyl group could be used to form the final carboxylic acid moiety.

Enzymes from branched-chain amino acid metabolism: The pathways for the synthesis of amino acids like leucine, isoleucine, and valine involve the formation of branched carbon skeletons. asm.org Enzymes from these pathways could be adapted to create the methylpentanoic acid backbone.

The table below outlines some of the enzyme classes and their potential roles in the construction of a biosynthetic pathway for an unnatural product like this compound.

| Enzyme Class | Potential Function in Biosynthesis | Example of Natural Role |

| Phenylalanine Ammonia-Lyase (PAL) | Conversion of phenylalanine to cinnamic acid, a precursor for the phenyl group. | Plant secondary metabolism. |

| Acyl-CoA Carboxylases | Carboxylation of an acyl-CoA precursor to form the carboxylic acid. | Fatty acid biosynthesis. researchgate.net |

| Methyltransferases | Addition of a methyl group to the carbon backbone. | Biosynthesis of various natural products. nih.gov |

| Keto-acid Decarboxylases | Formation of branched-chain aldehydes from keto-acids. | Branched-chain amino acid degradation. |

| Aldehyde Dehydrogenases | Oxidation of an aldehyde to a carboxylic acid. | Various metabolic pathways. |

The successful implementation of such a pathway would likely require significant protein engineering to alter enzyme substrate specificities and optimize catalytic efficiencies. nih.gov Furthermore, the expression of the pathway in a suitable microbial host, such as E. coli, would need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the desired product. nih.gov The challenges in creating novel pathways are significant, but the tools of synthetic biology offer a powerful approach to the sustainable production of complex and valuable molecules. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Refined Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of 3-Methyl-2-phenylpentanoic acid. The choice of technique depends on the scale of the separation and the specific analytical goal, from bulk purification to sensitive reaction monitoring.

Column chromatography is a fundamental technique for the purification of this compound following its synthesis. Depending on the polarity of the impurities, either normal-phase or reverse-phase chromatography can be employed.

Silica (B1680970) Gel Column Chromatography: This normal-phase technique is effective for separating this compound from less polar or more polar impurities. tcichemicals.comresearchgate.net Silica gel, a highly porous form of silicon dioxide, serves as the stationary phase. tcichemicals.com The separation is based on the differential adsorption of the components of the mixture to the silica surface. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used as the mobile phase. The polarity of the mobile phase is optimized to achieve the desired separation. More polar compounds interact more strongly with the silica gel and thus elute more slowly than less polar compounds. For carboxylic acids like this compound, it is sometimes necessary to add a small amount of acetic or formic acid to the eluent to prevent peak tailing caused by the interaction of the acidic proton with the stationary phase.

Reverse-Phase Column Chromatography: In this technique, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. researchgate.nethplc.eu C18-functionalized silica (ODS) is a common reverse-phase stationary phase where long-chain octadecyl groups are bonded to the silica surface. gcms.cz This method is particularly useful for purifying this compound from highly polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. eijppr.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained more strongly and elute later. For acidic compounds, the pH of the aqueous component of the mobile phase can be adjusted to control the ionization state of the carboxylic acid group and thus its retention.

The choice between silica gel and reverse-phase chromatography depends on the nature of the impurities present in the crude product. A general comparison of the two techniques is provided in the table below.

| Feature | Silica Gel Chromatography (Normal-Phase) | Reverse-Phase Chromatography |

| Stationary Phase | Polar (e.g., Silica Gel, Alumina) | Non-polar (e.g., C18, C8, Phenyl) hplc.eu |

| Mobile Phase | Non-polar (e.g., Hexane/Ethyl Acetate) | Polar (e.g., Water/Acetonitrile, Water/Methanol) eijppr.com |

| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. |

| Application | Separation of compounds with different polarities. | Separation of non-polar to moderately polar compounds. researchgate.net |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, such as the synthesis of this compound. nih.govrasayanjournal.co.in One common synthetic route to this compound is the carboxylation of a Grignard reagent. chiraltech.comresearchgate.net

In this context, TLC can be used to track the consumption of the starting materials (e.g., a halide precursor to the Grignard reagent) and the appearance of the carboxylic acid product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically a glass or aluminum plate coated with a thin layer of silica gel). rasayanjournal.co.in The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent).

The separation is based on the same principles as silica gel column chromatography. The different components of the reaction mixture will travel up the plate at different rates, resulting in distinct spots. By comparing the TLC of the reaction mixture to that of the starting materials and a reference standard of the product (if available), one can assess the extent of the reaction. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The relative positions of the spots (Rf values) provide information about the polarities of the compounds.

| Compound Type | Expected Relative Rf Value on Silica Gel TLC | Rationale |

| Starting Halide | High | Typically less polar than the carboxylic acid product. |

| This compound | Low | The carboxylic acid group is polar, leading to strong interaction with the silica gel. |

| Non-polar byproducts | High | Will elute with or near the solvent front. |

Rigorous Purity Determination and Quantification Methods

Once this compound has been synthesized and purified, its purity must be rigorously determined. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for assessing the purity of this compound and quantifying it. nih.govscielo.br A C18 column is commonly used with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile. scielo.br The acidic mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention.

Detection is typically performed using a UV detector, as the phenyl group in the molecule absorbs UV light. The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing solutions of a known concentration of a pure reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the purity determination and quantification of this compound, although it often requires derivatization. Carboxylic acids are generally too polar and not volatile enough for direct GC analysis. A common derivatization strategy is to convert the carboxylic acid to its methyl ester using a reagent like diazomethane (B1218177) or by acid-catalyzed esterification with methanol. dntb.gov.ua

The resulting, more volatile methyl ester can then be analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification. Quantification can be achieved by using an internal standard and creating a calibration curve.

| Analytical Method | Principle | Sample Preparation | Detection | Application |

| RP-HPLC | Partitioning between a polar mobile phase and a non-polar stationary phase. researchgate.net | Dissolution in a suitable solvent. | UV-Vis Detector | Purity assessment and quantification. nih.gov |

| GC-MS | Separation based on boiling point and polarity, followed by mass-based detection. | Derivatization to a volatile ester (e.g., methyl ester). dntb.gov.ua | Mass Spectrometer | Identification of impurities and quantification. |

Development of Specialized Analytical Protocols for Complex Stereoisomeric Mixtures

This compound possesses two chiral centers at positions 2 and 3 of the pentanoic acid chain. This results in the existence of four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) and (2R, 3S) isomers is diastereomeric. The separation and quantification of these stereoisomers are crucial as they can have different biological activities.

The development of analytical protocols for such complex mixtures typically involves chiral chromatography. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating stereoisomers. nih.govnih.gov It utilizes a chiral stationary phase (CSP) that can interact differently with each stereoisomer, leading to different retention times. nih.gov There are various types of CSPs available, including:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) or amylose (B160209) are widely used and are effective for a broad range of compounds, including those with aromatic groups and acidic functionalities. eijppr.com

Macrocyclic antibiotic CSPs: These are based on molecules like teicoplanin or vancomycin (B549263) and can offer unique selectivity for chiral separations. nih.gov

Pirkle-type CSPs: These are based on small chiral molecules that are covalently bonded to the silica support.

Ligand-exchange CSPs: These are particularly useful for chiral amino acids and their derivatives. eijppr.com

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve baseline separation of all four stereoisomers.

Chiral Gas Chromatography (GC): Chiral GC can also be employed for the separation of the stereoisomers of this compound, typically after derivatization to their corresponding esters. gcms.cznih.gov The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz

Indirect Chiral Separation: An alternative approach involves derivatizing the racemic mixture of this compound with a chiral resolving agent to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can often be separated on a standard achiral chromatography column (either HPLC or GC). nih.govresearchgate.net After separation, the chiral auxiliary can be removed to yield the pure stereoisomers of the acid.

The selection of the most appropriate analytical protocol depends on the specific requirements of the analysis, including the desired level of sensitivity and the availability of instrumentation and chiral stationary phases.

| Stereoisomer Separation Technique | Principle | Stationary Phase |

| Direct Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. eijppr.com | Chiral (e.g., polysaccharide, macrocyclic antibiotic) eijppr.comnih.gov |

| Direct Chiral GC | Differential interaction of derivatized stereoisomers with a chiral stationary phase. | Chiral (e.g., cyclodextrin derivative) gcms.cz |

| Indirect Chiral Separation | Conversion of enantiomers into diastereomers, followed by separation on a standard column. nih.gov | Achiral (e.g., C18, silica gel) |

Exploration of Chemical Reactivity and Derivatization

Investigation of Oxidation and Reduction Reactions

The oxidation and reduction of carboxylic acids like 3-Methyl-2-phenylpentanoic acid are fundamental transformations in organic chemistry. Vigorous oxidation of a similar structure, pentan-2-one, results in the cleavage of the carbon-carbon bond, yielding ethanoic acid and propanoic acid. While specific studies on the vigorous oxidation of this compound are not detailed in the provided results, the general principle suggests that under harsh oxidative conditions, cleavage of the pentanoic acid chain could occur.

Reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding primary alcohol. In the case of this compound, reduction would yield 3-methyl-2-phenylpentan-1-ol. Another example is the reduction of 3-hydroxybutanal to butane-1,3-diol. byjus.com

Functional Group Interconversions, including Esterification and Amide Bond Formation

The carboxylic acid group of this compound is a versatile handle for a variety of functional group interconversions, most notably esterification and amide bond formation.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This is a reversible reaction, and to drive the equilibrium towards the product, water is often removed as it is formed. byjus.com For instance, this compound can be reacted with an alcohol such as 2-methylpentanol to form the corresponding ester, 2-methylpentyl 3-methyl-2-phenylpentanoate. nist.gov

Amide Bond Formation: The reaction of a carboxylic acid with an amine to form an amide is a cornerstone of organic and medicinal chemistry. researchgate.net This reaction typically requires activation of the carboxylic acid. researchgate.net Common methods involve the use of coupling reagents. researchgate.netresearchgate.net For example, this compound can be coupled with an amine in the presence of a suitable activating agent to yield the corresponding N-substituted 3-methyl-2-phenylpentanamide. libretexts.org The formation of an amide bond is a condensation reaction where a molecule of water is eliminated. libretexts.org

Synthesis of Key Precursors for Downstream Organic Reactions

This compound and its derivatives can serve as crucial precursors for more complex molecules. The carboxylic acid functionality can be converted into a variety of other groups, opening pathways to diverse chemical structures. For instance, the acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of esters and amides.

Furthermore, derivatives of similar structures, such as arylacetonitriles, can be methylated to produce precursors for 2-arylpropionic acids, a class of compounds with significant applications. orgsyn.org While direct examples for this compound are not provided, the principle of using such a scaffold for further elaboration is well-established in organic synthesis.

Preparation of Chemically Modified Analogs, such as Halogenated Derivatives

The synthesis of chemically modified analogs, such as halogenated derivatives, can be achieved through various synthetic routes. While a direct method for the halogenation of this compound is not specified in the search results, related procedures for halogenating phenyl-containing compounds exist. For example, a process for preparing halogenated phenylmaloates involves the reaction of a phenylbromide with a dialkyl malonate in the presence of a base and a copper salt. google.com This suggests that introducing halogens onto the phenyl ring of this compound is a feasible modification.

Another approach could involve using a halogenated starting material in the synthesis of the acid itself. For example, a halogenated phenylacetic acid derivative could be alkylated to introduce the 3-methylpentanoyl side chain.

Interdisciplinary Research Avenues and Future Academic Directions

Utility as a Chiral Building Block in Complex Natural Product Synthesis

The stereochemical complexity of 3-Methyl-2-phenylpentanoic acid makes it a valuable chiral building block in the asymmetric synthesis of intricate natural products and other biologically active molecules. Its two stereocenters, at the C2 and C3 positions, provide a defined three-dimensional arrangement that can be incorporated into larger, more complex molecular architectures. The strategic use of specific stereoisomers of this acid allows for the controlled construction of target molecules with high stereopurity, which is often crucial for their biological function.

The defined stereochemistry of this compound serves as a foundational element in the synthesis of bioactive scaffolds. By utilizing a specific enantiomer or diastereomer, chemists can introduce multiple, predetermined stereocenters into a target molecule in a single step. This approach is particularly advantageous in the synthesis of complex natural products and pharmaceuticals, where the precise spatial arrangement of atoms is critical for efficacy and selectivity. The phenyl group and the carboxylic acid moiety also offer versatile handles for further chemical modification, allowing for the elongation and elaboration of the molecular framework while retaining the initial stereochemical integrity.

Rational Design and Synthesis of Analogs for Mechanistic Probes

The rational design and synthesis of analogs of this compound are pivotal for its use as a mechanistic probe to investigate biological processes. By systematically modifying the structure of the parent compound—for instance, by altering the substituents on the phenyl ring, changing the length of the alkyl chain, or introducing different functional groups—researchers can create a library of related molecules. These analogs can then be used to study structure-activity relationships (SAR), helping to elucidate the specific molecular interactions between a bioactive compound and its biological target, such as an enzyme or receptor.

For example, the synthesis of a series of substituted 2-phenylcyclopropane carboxylic acids, which are structurally related to this compound, has been used to develop inhibitors of O-acetylserine sulfhydrylase, an enzyme crucial for cysteine biosynthesis in bacteria. nih.gov This research combines computational design with chemical synthesis and spectroscopic analysis to create potent and selective inhibitors, demonstrating the power of analog-based approaches in drug discovery and mechanistic enzymology. nih.gov

Integration of Green Chemistry Principles in Synthetic Strategies

There is a growing emphasis on incorporating green chemistry principles into the synthesis of this compound and its derivatives. Traditional synthetic methods often rely on hazardous reagents and solvents. Modern approaches aim to reduce the environmental impact by utilizing safer alternatives, improving atom economy, and minimizing waste.

One notable example is the use of dimethyl carbonate (DMC) as a green methylating agent. DMC is a non-toxic alternative to hazardous reagents like methyl halides or dimethyl sulfate. orgsyn.org The monomethylation of arylacetonitriles using DMC, followed by hydrolysis, presents a more environmentally benign pathway to α-arylpropionic acids, a class of compounds that includes derivatives structurally similar to this compound. orgsyn.org Another green chemistry technique being explored is mechanochemistry, which involves conducting reactions by grinding solids together, often in the absence of a solvent. researchgate.net This method can lead to high yields, reduced waste, and lower energy consumption. researchgate.net

| Green Chemistry Approach | Description | Advantages |

| Alternative Reagents | Use of dimethyl carbonate (DMC) as a methylating agent. orgsyn.org | Non-toxic compared to traditional methyl halides and dimethyl sulfate. orgsyn.org |

| Mechanochemistry | Solvent-free synthesis via manual or mechanical grinding. researchgate.net | Reduces solvent waste, energy-efficient, often results in high yields. researchgate.net |

| Catalysis | Development of efficient catalytic systems to improve reaction selectivity and reduce the need for stoichiometric reagents. | Increases reaction efficiency, minimizes byproducts, and allows for milder reaction conditions. |

Application of Emerging Spectroscopic and Analytical Technologies for Enhanced Characterization

The comprehensive characterization of this compound, including its various stereoisomers, relies on the application of advanced spectroscopic and analytical technologies. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the molecular structure and purity.

Emerging and specialized techniques are being employed for more in-depth analysis. Chiral chromatography, for instance, is essential for separating and quantifying the different enantiomers and diastereomers of the molecule. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), provide detailed information about the connectivity and spatial relationships of atoms within the molecule. The use of computational and spectroscopic approaches in tandem allows for the rational design and confirmation of the structure of novel analogs. nih.gov These advanced analytical methods are critical for ensuring the quality and stereochemical purity of this compound used in subsequent applications, from materials science to medicinal chemistry.

Q & A

Q. Q1. What are the common synthetic routes for 3-methyl-2-phenylpentanoic acid, and how can intermediates be optimized for yield?

Methodological Answer:

- Friedel-Crafts Alkylation : React 2-phenylpropanoic acid derivatives with methyl halides in the presence of Lewis acids (e.g., AlCl₃) to introduce the methyl group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

- Nucleophilic Substitution : Start with β-keto esters (e.g., ethyl 2-phenylacetoacetate) and use Grignard reagents (e.g., methylmagnesium bromide) to add the methyl group. Acidic hydrolysis yields the final product. Optimize stoichiometry (1:1.2 molar ratio of ester to Grignard reagent) to reduce byproducts .

- Yield Optimization : Purify intermediates via recrystallization (ethanol/water, 70:30) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Q2. How can the structural and stereochemical properties of this compound be characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to identify methyl group signals (δ 1.2–1.4 ppm) and phenyl protons (δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~175 ppm) and quaternary carbon positions .

- Chiral Chromatography : For enantiomeric purity, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Compare retention times with known standards .

- X-ray Crystallography : Co-crystallize with a resolving agent (e.g., (R)-1-phenylethylamine) to determine absolute configuration .

Q. Q3. What are the reported pharmacological activities of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Test anticholinergic activity using guinea pig ileum contraction models. Derivatives (e.g., Pentapiperide) show IC₅₀ values <10 μM, indicating potent activity .

- Metabolic Stability : Assess hepatic metabolism using human liver microsomes. Monitor degradation via LC-MS/MS (electrospray ionization, positive mode) to identify metabolites .

Advanced Research Questions

Q. Q4. How can stereoselective synthesis of this compound enantiomers be achieved?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-Pantolactone to induce asymmetry during ester formation. Hydrolyze with NaOH (2M) to isolate enantiomers (≥98% ee) .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in organic solvents (toluene, 40°C) selectively hydrolyzes one enantiomer. Optimize enzyme loading (10–15 wt%) for maximal selectivity .

Q. Q5. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Enantiomeric Purity Reassessment : Re-examine historical data using modern chiral separation techniques. Contradictions may arise from racemic mixtures misreported as pure enantiomers .

- Dose-Response Reproducibility : Validate activity in multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects. Use standardized protocols (e.g., MTT assay, 48-hour incubation) .

Q. Q6. How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-methyl group) and administer to rodent models. Track metabolites via high-resolution mass spectrometry (HRMS, Q-TOF) .

- Bile Cannulation Studies : Collect bile from rats post-administration and analyze for glucuronide/sulfate conjugates. Use β-glucuronidase treatment to confirm conjugates .

Q. Q7. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Calculate logP values using software (e.g., Schrödinger QikProp). Compare with experimental HPLC-derived logP (reverse-phase C18, isocratic elution) .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict pKa (~4.2 for the carboxylic acid group) .

Data Contradiction Analysis

Q. Q8. Why do studies report conflicting solubility profiles for this compound?

Methodological Resolution:

- Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to identify crystalline vs. amorphous forms. Amorphous forms exhibit higher aqueous solubility .

- Solvent Impurity Checks : Test for residual solvents (e.g., DMSO) via GC-MS (HP-5MS column). Contaminants can artificially elevate solubility measurements .

Q. Q9. How can discrepancies in reported melting points be addressed?

Methodological Resolution:

Q. Q10. What strategies validate the stability of this compound under storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA (ACQUITY BEH C18, 1.7 µm) .

- Stabilizer Screening : Add antioxidants (e.g., BHT, 0.01% w/v) to ethanol stock solutions. Assess efficacy via peroxide value testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.